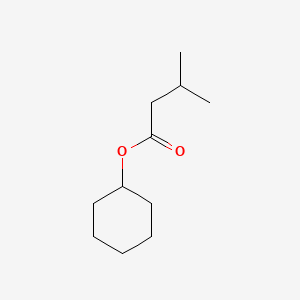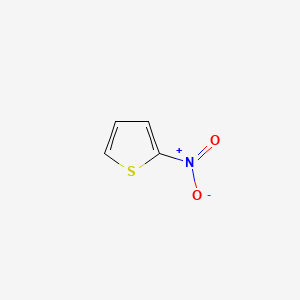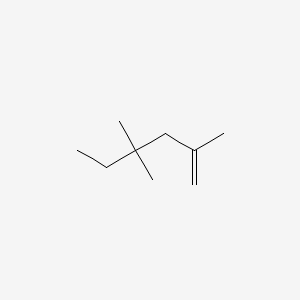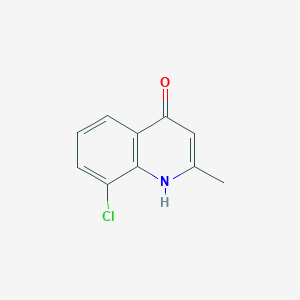
Isovalerato de ciclohexilo
Descripción general
Descripción
Cyclohexyl isovalerate is a chemical compound with the formula C11H20O2 . It has a molecular weight of 184.2753 . It is also known by other names such as Isovaleric acid cyclohexyl ester and Butanoic acid, 3-methyl-, cyclohexyl ester . This compound has an apple- and banana-like aroma .
Synthesis Analysis
Cyclohexyl isovalerate can be synthesized by the carbonylation of isobutylene with carbon monoxide and cyclohexanol in the presence of a three-component catalytic system Pd(PPh3)4‒PPh3‒TsOH . This synthesis process has shown to have antimicrobial activity .Molecular Structure Analysis
The molecular structure of Cyclohexyl isovalerate can be represented by the InChI string: InChI=1S/C11H20O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Cyclohexyl isovalerate .Physical And Chemical Properties Analysis
Cyclohexyl isovalerate is a colorless liquid . It has a density of 0.925 g/mL at 25 °C . The refractive index is n20/D 1.441 . It has a boiling point of 223 °C .Aplicaciones Científicas De Investigación
Medicina: Aplicaciones antimicrobianas
El Isovalerato de ciclohexilo se ha identificado como poseedor de una pronunciada actividad antibacteriana. Esto lo convierte en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos que podrían utilizarse para tratar infecciones bacterianas o como conservantes en productos farmacéuticos .
Agricultura: Crecimiento animal y fermentación
En el sector agrícola, los suplementos de isovalerato, incluido el this compound, han demostrado mejorar el rendimiento del crecimiento y la fermentación ruminal en terneros lecheros. Esto sugiere su uso como aditivo dietético para mejorar la salud y la tasa de crecimiento del ganado .
Industria alimentaria: Agente aromatizante
El this compound se utiliza como agente aromatizante debido a su olor y sabor afrutados. Encuentra aplicaciones en diversos productos alimenticios, incluidos los lácteos congelados, las bebidas, los productos horneados y los caramelos, mejorando su sabor y atractivo para el consumidor .
Cosmética: Ingrediente perfumante
En cosmética, el this compound se utiliza por sus propiedades perfumantes. Forma parte de los aceites y aromas de perfume que se utilizan en cremas para la piel, champús y aerosoles desodorantes, contribuyendo al agradable aroma de estos productos .
Ciencia ambiental: Digestión anaeróbica
El this compound desempeña un papel en la ciencia ambiental como intermedio clave durante la digestión anaeróbica de residuos/aguas residuales que contienen proteínas. Comprender su degradación por las comunidades microbianas es crucial para mejorar la eficacia de las plantas de tratamiento y la producción de biogás .
Ciencia de los materiales: Síntesis química
El compuesto participa en la ciencia de los materiales a través de su síntesis por carbonilación de isobuteno con monóxido de carbono y ciclohexanol. Este proceso, que utiliza un sistema catalítico a base de paladio, podría ser significativo para crear materiales con propiedades antibacterianas específicas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cyclohexyl isovalerate plays a role in biochemical reactions, particularly in the context of its antimicrobial activity. It has been shown to interact with enzymes and proteins involved in metabolic pathways. For instance, cyclohexyl isovalerate is synthesized by the carbonylation of isobutylene with carbon monoxide and cyclohexanol in the presence of a catalytic system . This compound exhibits pronounced antibacterial activity, indicating its potential interactions with bacterial enzymes and proteins .
Molecular Mechanism
The molecular mechanism of cyclohexyl isovalerate involves its interaction with bacterial cell membranes and enzymes. The compound’s antibacterial activity suggests that it may bind to and disrupt the integrity of bacterial cell membranes, leading to cell lysis. Additionally, cyclohexyl isovalerate may inhibit bacterial enzymes involved in essential metabolic pathways, further contributing to its antimicrobial effects .
Metabolic Pathways
Cyclohexyl isovalerate is involved in metabolic pathways related to its synthesis and degradation. The compound is synthesized through the carbonylation of isobutylene with carbon monoxide and cyclohexanol Its degradation may involve enzymatic processes that break down the ester bond, releasing isovaleric acid and cyclohexanol
Propiedades
IUPAC Name |
cyclohexyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOKBBCNZIWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064796 | |
| Record name | Butanoic acid, 3-methyl-, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; apple- and banana-like aroma | |
| Record name | Cyclohexyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
223.00 °C. @ 760.00 mm Hg | |
| Record name | Cyclohexyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, Miscible at room temperature (in ethanol) | |
| Record name | Cyclohexyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.952 | |
| Record name | Cyclohexyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
7774-44-9 | |
| Record name | Cyclohexyl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl isovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl-, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SQ3O6ST39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclohexyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research focuses on a novel approach to synthesizing cyclohexyl isovalerate. The paper describes a process using the carbonylation of isobutylene with carbon monoxide and cyclohexanol. This reaction is facilitated by a catalytic system comprising Pd(PPh3)4‒PPh3‒TsOH []. This method could offer advantages in terms of efficiency and cost-effectiveness compared to traditional synthesis routes.
Q2: What are the potential applications of cyclohexyl isovalerate based on the research findings?
A2: While the abstract doesn't delve into specific applications, it highlights the compound's promising antimicrobial activity []. This suggests potential uses in various fields:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)


![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)

